molecular formula C4H3ClN2O2S B13113376 6-Chloropyrimidine-4-sulfinicacid

6-Chloropyrimidine-4-sulfinicacid

Cat. No.: B13113376
M. Wt: 178.60 g/mol
InChI Key: NBQDNAABNVQSNF-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-sulfinicacid is a useful research compound. Its molecular formula is C4H3ClN2O2S and its molecular weight is 178.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloropyrimidine-4-sulfinicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyrimidine-4-sulfinicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

IUPAC Name

6-chloropyrimidine-4-sulfinic acid

InChI

InChI=1S/C4H3ClN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9)

InChI Key

NBQDNAABNVQSNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)S(=O)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloropyrimidine-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra for 6-chloropyrimidine-4-sulfinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating foundational NMR principles with data from analogous structures, this document provides a predictive spectral analysis, a robust experimental protocol for data acquisition, and a framework for structural verification. The methodologies and interpretations presented herein are designed to serve as a practical resource for scientists engaged in the synthesis and characterization of novel pyrimidine derivatives.

Introduction: The Structural Elucidation Challenge

The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous therapeutic agents. The introduction of substituents such as a chloro group and a sulfinic acid moiety creates a unique electronic environment, critically influencing the molecule's reactivity and biological interactions.[1] Accurate structural confirmation is the bedrock of any chemical research, and for 6-chloropyrimidine-4-sulfinic acid, NMR spectroscopy is the definitive tool for this purpose. This guide explains the causal relationships between the molecular structure and its NMR spectral output, providing a predictive framework for researchers.

Predicted ¹H and ¹³C NMR Spectra

While direct experimental spectra for 6-chloropyrimidine-4-sulfinic acid are not widely published, a highly accurate prediction can be synthesized from established principles of NMR spectroscopy and data from structurally related compounds.[2][3] The electronegative nitrogen atoms in the pyrimidine ring, combined with the electron-withdrawing effects of the chlorine and sulfinic acid substituents, are expected to significantly deshield the ring protons and carbons, shifting their signals downfield in the NMR spectrum.[1][2]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme for 6-chloropyrimidine-4-sulfinic acid will be used throughout this guide.

Caption: Molecular structure of 6-chloropyrimidine-4-sulfinic acid.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to display three distinct signals: two in the aromatic region corresponding to the pyrimidine ring protons and one highly variable signal for the acidic proton of the sulfinic acid group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 9.1 - 9.3Doublet (d)~2-3Significantly deshielded by two adjacent nitrogen atoms.
H5 8.8 - 9.0Doublet (d)~2-3Deshielded by adjacent nitrogen and chlorine atoms. Coupled to H2.
-SO₂H 10.0 - 13.0Broad Singlet (br s)N/AAcidic proton; chemical shift is highly dependent on solvent, concentration, and temperature. Signal will disappear upon D₂O exchange.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the pyrimidine ring carbons. The chemical shifts are influenced by the electronegativity of the adjacent atoms and mesomeric effects.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 158 - 162Located between two highly electronegative nitrogen atoms, resulting in strong deshielding.
C4 165 - 170Attached to a nitrogen atom and the electron-withdrawing sulfinic acid group. Expected to be the most downfield carbon signal.
C5 130 - 135Primarily influenced by the adjacent C4 and C6 carbons and their substituents.
C6 160 - 165Attached to a nitrogen atom and the electronegative chlorine atom, causing significant deshielding.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a systematic and well-reasoned experimental approach is crucial. This protocol outlines the recommended steps for the analysis of 6-chloropyrimidine-4-sulfinic acid.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Solvent Selection (DMSO-d6) prep2 2. Sample Weighing (5-10 mg) prep1->prep2 prep3 3. Dissolution (0.6-0.7 mL solvent) prep2->prep3 prep4 4. Add TMS (Internal Standard) prep3->prep4 prep5 5. Transfer to NMR Tube prep4->prep5 acq1 6. Spectrometer Setup (Lock, Tune, Shim) prep5->acq1 acq2 7. Acquire ¹H Spectrum acq1->acq2 acq3 8. Acquire ¹³C Spectrum acq1->acq3 acq4 9. (Optional) 2D NMR (COSY, HSQC) acq1->acq4 proc1 10. Fourier Transform acq2->proc1 acq3->proc1 acq4->proc1 proc2 11. Phasing & Baseline Correction proc1->proc2 proc3 12. Chemical Shift Referencing proc2->proc3 proc4 13. Integration & Peak Picking proc3->proc4 proc5 14. Structural Assignment proc4->proc5

Caption: Recommended workflow for NMR analysis.

Step-by-Step Methodology
  • Solvent Selection: Due to the acidic nature and expected polarity of the analyte, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically interfere with the aromatic region.[4][5] Furthermore, its ability to form hydrogen bonds allows for the observation of exchangeable protons like the one in the sulfinic acid group.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-chloropyrimidine-4-sulfinic acid.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45° (to ensure adequate relaxation between pulses).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled.

    • Pulse Angle: 30-45°.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Manually phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the ¹H signals and pick peaks for both spectra.

Structural Verification and Advanced Analysis

The processed spectra should be compared against the predicted data. The presence of two doublets in the aromatic region of the ¹H spectrum and four distinct signals in the expected regions of the ¹³C spectrum would provide strong evidence for the proposed structure.

For unambiguous assignment, two-dimensional (2D) NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the two coupled ring protons (H2 and H5), definitively confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will show correlations between H2-C2 and H5-C5, allowing for the direct assignment of these carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the assignment of the quaternary carbons (C4 and C6) by observing their correlations with the ring protons.

Conclusion

This guide provides a comprehensive, predictive, and methodological framework for the ¹H and ¹³C NMR analysis of 6-chloropyrimidine-4-sulfinic acid. By understanding the underlying principles that govern chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and other complex heterocyclic molecules. The integration of 1D and 2D NMR techniques ensures the highest level of scientific integrity, providing a self-validating system for structural confirmation that is essential for advancing research and development in the chemical sciences.

References

  • Benchchem. (2026, March 12). Pyrimidine-4-sulfinicacid.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Nagai, T., et al. (1971). Analysis of α-Olefin Sulfonic Acids by NMR Spectroscopy. Journal of Japan Oil Chemists' Society, 20(9), 599-604.
  • Biointerface Research in Applied Chemistry. (2022, June 6). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment.
  • ResearchGate. (n.d.). Data of distinct peaks in 13C NMR spectra of compounds 6(a-t) in DMSO-d6.
  • ResearchGate. (2013, June 3). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10.
  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 26-34.
  • ChemicalBook. (n.d.). Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). ¹H NMR spectra of [SuSA-H]HSO4 (a) and [Su-H]HSO4 (b).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Kim, K., et al. (2021). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-11.
  • ResearchGate. (n.d.). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives.
  • Crumrine, D. S., & Gillece-Castro, B. (1988). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 53(15), 3645-3647.
  • Kice, J. L. (1964). Mechanisms of Reactions of Sulfinic Acids.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). d3ma00823a1.pdf.
  • Gal-Chis, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-638.
  • Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
  • MedChemExpress. (n.d.). 6-Chloropyrimidine-4-carboxylic acid-COA-158723.
  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE.
  • ResearchGate. (2017, October 4). (PDF) Sulfonamide and carbamate derivatives of 6-chloropurine: Synthesis, characterization and antimicrobial activity evaluation.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Alochana Journal. (2024). Synthesis, Characterization And Biological Evaluation for Some Divalent Metal Complexes with New Pyrimidine Schiff Base Ligand.
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

Sources

Exact Mass and Molecular Weight of 6-Chloropyrimidine-4-Sulfinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized pyrimidines serve as critical scaffolds for kinase inhibitors, antibody-drug conjugates (ADCs), and complex active pharmaceutical ingredients (APIs). 6-Chloropyrimidine-4-sulfinic acid is a highly versatile intermediate in these synthetic pathways. Because sulfinic acids are highly reactive and prone to oxidation, precise analytical characterization is paramount. This whitepaper provides a comprehensive guide to the exact mass, molecular weight, synthesis, and self-validating analytical workflows required to isolate and characterize 6-chloropyrimidine-4-sulfinic acid [1].

Physicochemical Profiling & Mass Spectrometry Fundamentals

To accurately identify 6-chloropyrimidine-4-sulfinic acid using High-Resolution Mass Spectrometry (HRMS), researchers must differentiate between the compound's average molecular weight and its monoisotopic exact mass [2].

  • Average Molecular Weight (178.59 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. This value is used for macroscopic laboratory measurements, such as calculating molarity or reaction stoichiometry.

  • Exact Mass (177.96038 Da): Calculated using the mass of the most abundant, stable isotope of each element in the molecule (e.g., 12 C, 1 H, 35 Cl, 14 N, 16 O, 32 S). HRMS instruments measure exact mass, allowing scientists to determine the precise elemental composition of a single molecular ion.

Quantitative Data Summary
PropertyValue
Chemical Name 6-Chloropyrimidine-4-sulfinic acid
Molecular Formula C 4​ H 3​ ClN 2​ O 2​ S
Average Molecular Weight 178.59 g/mol
Monoisotopic Exact Mass 177.96038 Da
[M-H]⁻ Exact Mass (ESI-) 176.95255 m/z
Isotopic Signature ( 35 Cl : 37 Cl) ~3:1 Ratio (M : M+2)

Synthetic Methodology: Causality and Control

The synthesis of 6-chloropyrimidine-4-sulfinic acid relies on the selective functionalization of 4,6-dichloropyrimidine.

The Causality of the Reaction Design: Sodium hydroxymethanesulfinate (Rongalite) is utilized as the sulfinating agent [1]. Rongalite is a stable, solid source of the sulfoxylate anion, which decomposes at elevated temperatures to release the active sulfinating species. When reacted with 4,6-dichloropyrimidine, a Nucleophilic Aromatic Substitution (S N​ Ar) occurs. Crucially, this reaction is self-limiting. Once the first chlorine is displaced, the newly attached sulfinate group (–SO 2​ ⁻) acts as a strong electron-donating group via induction and resonance. This significantly deactivates the pyrimidine ring toward a second nucleophilic attack, ensuring selective monosubstitution and preventing the formation of disulfinated byproducts.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Sulfination: Add Sodium Hydroxymethanesulfinate (Rongalite, 1.2 eq) to the solution.

  • Heating: Stir the reaction mixture at 100 °C for 4 to 6 hours under an inert argon atmosphere to prevent premature oxidation of the sulfinic acid.

  • Monitoring: Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract unreacted starting materials with ethyl acetate. The sulfinate salt remains in the aqueous layer.

  • Acidification & Isolation: Carefully acidify the aqueous layer using 1M HCl to pH 2-3. The protonated 6-chloropyrimidine-4-sulfinic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

SynthWorkflow A 4,6-Dichloropyrimidine (Starting Material) B Rongalite in DMF (100 °C) A->B Sulfination C Sodium Salt Intermediate B->C SNAr Reaction D Acidification (HCl to pH 2-3) C->D Aqueous Workup E 6-Chloropyrimidine- 4-sulfinic acid D->E Isolation

Synthetic pathway of 6-chloropyrimidine-4-sulfinic acid via selective monosulfination.

Analytical Workflow: Self-Validating Mass Determination

Sulfinic acids possess a tetrahedral geometry around the sulfur atom and a low pKa (~2), meaning they exist primarily as deprotonated sulfinate anions at physiological or neutral pH [3].

The Causality of the Analytical Design: Because of this low pKa, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique. It directly yields the [M-H]⁻ ion without the complex sodium or potassium adducts often seen in positive mode.

The Self-Validating System: This protocol is engineered to be self-validating. By targeting the exact mass of 176.95255 m/z with an error margin of <5 ppm, the instrument confirms the elemental composition. Simultaneously, the natural isotopic distribution of chlorine (75.77% 35 Cl and 24.23% 37 Cl) creates a mandatory M and M+2 peak ratio of approximately 3:1. If the compound degrades or is misidentified, the isotopic ratio and the exact mass will immediately flag the discrepancy, preventing false positives.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the isolated compound in LC-MS grade Acetonitrile/Water (50:50 v/v) to a final concentration of 1 µg/mL. Avoid prolonged storage in solution to prevent oxidation to the sulfonic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Ionization: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

  • Mass Detection: Acquire data on an Orbitrap or Q-TOF mass spectrometer in full scan mode (m/z 100-500) with a resolution of at least 70,000 FWHM.

  • Data Validation: Extract the chromatogram for the exact mass of[M-H]⁻ (176.9525 m/z). Validate the molecular formula by confirming the mass error is <5 ppm and verifying the 3:1 ratio of the 35 Cl/ 37 Cl isotopic peaks.

MSWorkflow S1 Sample Preparation (Dilution in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Negative Mode (Deprotonation to [M-H]-) S2->S3 Elution S4 HRMS Detection (Orbitrap/TOF) S3->S4 Ionization S5 Data Analysis (m/z 176.9525, <5 ppm error) S4->S5 Isotope Pattern Validation

Self-validating LC-HRMS workflow for exact mass determination of sulfinic acids.

Reactivity and Downstream Applications

Once isolated and verified, 6-chloropyrimidine-4-sulfinic acid acts as an ambident nucleophile. The Lewis basic character of both the sulfur and oxygen atoms allows it to participate in diverse downstream chemistry [3]. It is predominantly utilized in cross-coupling reactions to form complex sulfones or reacted with electrophilic diazenes/amines to form stable sulfonamide linkages—a critical step in the synthesis of modern ADC linkers and targeted therapeutics.

References

  • Pyrimidine-4-sulfinic acid - Benchchem. Benchchem.
  • Exact Mass Calculator | Fast & Free | BioChemCalc. BioChemCalc.
  • Cysteine sulfinic acid and sulfinylated peptides. RSC Chemical Biology (RSC Publishing).

Methodological & Application

Application Note: Regioselective Synthesis of 6-Chloropyrimidine-4-sulfinic Acid via SNAr Sulfination

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Focus: Heterocyclic Functionalization and Intermediate Scale-up

Executive Summary & Mechanistic Rationale

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the synthesis of 6-chloropyrimidine-4-sulfinic acid from 4,6-dichloropyrimidine represents a critical transformation for generating versatile cross-coupling partners and sulfonamide precursors.

This protocol leverages a Nucleophilic Aromatic Substitution (SNAr) pathway. The inherent symmetry of the starting material, 4,6-dichloropyrimidine, dictates that the C4 and C6 positions are electronically equivalent. However, achieving monosubstitution requires precise control over the nucleophile's reactivity. By utilizing Sodium Hydroxymethanesulfinate (Rongalite) as the sulfinating agent in N,N-Dimethylformamide (DMF) at 100 °C, the reaction achieves a controlled substitution [1].

Causality of Reagent Selection: Rongalite is chosen over harsher reagents like sodium dithionite for highly reactive substrates because it acts as a stable, slow-release source of the sulfoxylate anion (SO22- equivalent). Once the first sulfinate group is installed, the resulting intermediate undergoes an electronic shift; the installed sulfinate moiety alters the electron density of the pyrimidine ring, effectively deactivating the remaining C6-chloro position against subsequent nucleophilic attack. This electronic deactivation is the self-validating mechanism that prevents bis-substitution and ensures a reliable 65% yield of the monosubstituted product[1].

Quantitative Data: Pyrimidine Sulfination Profiles

To contextualize the reaction parameters, the following table summarizes the SNAr sulfination behavior across various pyrimidine substrates. Electron-donating groups generally require different solvent systems and reagents compared to multi-halogenated systems.

SubstrateSulfinating ReagentSolvent System & TempProductYield
4,6-Dichloropyrimidine RongaliteDMF, 100 °C6-Chloropyrimidine-4-sulfinic acid 65%
4-Chloro-2,6-dimethylpyrimidineSodium Dithionite (Na₂S₂O₄)H₂O/Toluene, NaHCO₃, 80 °C2,6-Dimethylpyrimidine-4-sulfinic acid sodium salt85%
2-Amino-4-chloro-6-methylpyrimidineSodium Dithionite (Na₂S₂O₄)Aqueous Dioxane, 60 °C2-Amino-6-methylpyrimidine-4-sulfinic acid78%

Data synthesized from established pyrimidine functionalization benchmarks [1].

Experimental Workflow Visualization

The following workflow illustrates the critical path from substrate preparation to final product isolation, highlighting the in-process control (IPC) checkpoints necessary for a self-validating protocol.

Workflow Start 1. Substrate Preparation 4,6-Dichloropyrimidine in DMF Reagent 2. Reagent Addition Add Rongalite (Sulfinating Agent) Start->Reagent Heat 3. Thermal Activation Heat to 100 °C (SNAr) Reagent->Heat Monitor 4. In-Process Control HPLC (Verify Monosubstitution) Heat->Monitor Workup 5. Quench & Wash Aqueous Dilution & Organic Wash Monitor->Workup Acidify 6. Acidification & Extraction Adjust pH 3-4, Extract (EtOAc) Workup->Acidify Product 7. Isolation 6-Chloropyrimidine-4-sulfinic acid Acidify->Product

Fig 1. Experimental workflow for the regioselective synthesis of 6-chloropyrimidine-4-sulfinic acid.

Step-by-Step Synthesis Protocol

Safety Precautions: DMF is a reproductive toxin and readily absorbed through the skin. Rongalite can release formaldehyde and sulfur dioxide under acidic conditions. All operations must be conducted in a certified fume hood with appropriate PPE.

Phase 1: Reaction Assembly
  • Substrate Dissolution: Charge a dry, argon-flushed round-bottom flask with 4,6-dichloropyrimidine (1.0 equivalent). Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

    • Causality: Anhydrous DMF is critical. Water in the system at elevated temperatures can lead to competitive hydrolysis of the highly reactive C-Cl bonds, yielding unwanted pyrimidinol byproducts.

  • Reagent Introduction: To the stirring solution at room temperature, add Sodium Hydroxymethanesulfinate (Rongalite) (1.2 equivalents) in a single portion.

    • Causality: A slight stoichiometric excess (1.2 eq) compensates for any trace oxidative degradation of the reagent while strictly preventing the thermodynamic push toward bis-substitution that a larger excess might cause.

Phase 2: Thermal Activation & Monitoring
  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a precisely controlled heating block or oil bath [1].

  • In-Process Control (IPC): Maintain the reaction at 100 °C for 2-4 hours. Monitor the reaction progress via HPLC or LC-MS.

    • Self-Validation Step: The reaction is deemed complete when the peak corresponding to 4,6-dichloropyrimidine is consumed (>95% conversion) and the intermediate monosubstituted mass dominates. Do not push the reaction time beyond completion to avoid degradation of the sensitive sulfinic acid moiety.

Phase 3: Quench, Workup, and Isolation
  • Aqueous Quench: Cool the reaction mixture to ambient temperature (20-25 °C). Dilute the mixture with cold deionized water (equal to 3x the volume of DMF used).

    • Causality: At this stage, the product exists as the highly water-soluble sodium sulfinate salt.

  • Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (2 x 1 volume).

    • Causality: This step removes unreacted starting material, non-polar organic impurities, and strips away a significant portion of the DMF, which partitions into the organic phase. Discard the organic wash.

  • Acidification: Cool the retained aqueous layer in an ice bath to 0-5 °C. Carefully add 1M HCl dropwise under vigorous stirring until the pH reaches 3.0 - 4.0.

    • Causality: Sulfinic acids are relatively strong acids (pKa ~2). Acidifying below pH 2 can lead to disproportionation or decomposition of the sulfinic acid into sulfonic acids and thiosulfonates. Precise pH control is the most critical isolation parameter.

  • Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 1 volume). Combine the EtOAc extracts, wash with a minimal amount of saturated brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (temperature < 35 °C) to afford 6-chloropyrimidine-4-sulfinic acid as a solid (Typical yield: ~65%) [1]. Store immediately under inert atmosphere at -20 °C to prevent ambient oxidation to the sulfonic acid.

References

Application Note: Synthesis and Isolation of 6-Chloropyrimidine-4-sulfinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrimidine-4-sulfinic acids are highly valued intermediates in medicinal chemistry and drug development, frequently utilized as precursors for complex sulfones, sulfonamides, and cross-coupling partners. The synthesis of these compounds relies heavily on Nucleophilic Aromatic Substitution (SNAr).

The inherent electron-deficient nature of the pyrimidine ring—driven by the electron-withdrawing effect of its two nitrogen atoms—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This activates the C2, C4, and C6 positions toward nucleophilic attack 1. When utilizing 4,6-dichloropyrimidine as the starting material, both the C4 and C6 positions are initially equivalent and highly electrophilic.

The Principle of Electronic Deactivation: Achieving selective monosubstitution is the primary challenge in this synthesis. However, the reaction is self-regulating. Once the first chloride leaving group is displaced by the sulfinate moiety (–SO2Na), the pyrimidine ring becomes electronically deactivated. The introduced sulfinate anion donates electron density relative to the displaced chloride and carries a negative charge, which electrostatically repels further nucleophilic attack. This intrinsic deactivation enables high selectivity for the monosubstituted 6-chloropyrimidine-4-sulfinic acid sodium salt, preventing the formation of disubstituted byproducts 2.

Sulfinating Agents & Comparative Efficacy

The choice of sulfinating agent dictates the reaction conditions and overall yield. While Sodium Dithionite (Na2S2O4) is commonly used for highly activated or alkyl-substituted pyrimidines, Sodium Hydroxymethanesulfinate (Rongalite) is the optimal reagent for 4,6-dichloropyrimidine. Rongalite provides a controlled, thermally activated release of the sulfoxylate equivalent in polar aprotic solvents, maximizing monosubstitution yields 2.

Table 1: Comparative Efficacy of Sulfinating Agents in Pyrimidine SNAr Reactions
SubstrateSulfinating ReagentReaction ConditionsTarget ProductYield (%)
4-Chloro-2,6-dimethylpyrimidineSodium Dithionite (Na2S2O4)H2O/Toluene, NaHCO3, 80 °C2,6-Dimethylpyrimidine-4-sulfinic acid sodium salt85
2-Amino-4-chloro-6-methylpyrimidineSodium Dithionite (Na2S2O4)Aqueous Dioxane, 60 °C2-Amino-6-methylpyrimidine-4-sulfinic acid78
4,6-Dichloropyrimidine Rongalite DMF, 100 °C 6-Chloropyrimidine-4-sulfinic acid (sodium salt) 65

Data adapted from established SNAr synthetic methodologies for pyrimidine scaffolds 2.

Experimental Workflow

G A 4,6-Dichloropyrimidine (Starting Material) C SNAr Reaction (100 °C, Monosubstitution) A->C B Rongalite / DMF (Sulfinating Agent) B->C D Cooling & Vacuum Distillation (DMF Removal) C->D E Aqueous Reconstitution & pH Adjustment (pH 7-8) D->E F Crystallization (Isopropanol/Water) E->F G 6-Chloropyrimidine-4-sulfinic acid sodium salt (Target) F->G

Workflow for the SNAr synthesis of 6-chloropyrimidine-4-sulfinic acid sodium salt.

Detailed Step-by-Step Protocol

Expected Yield: ~65% (based on 4,6-dichloropyrimidine) Scale: 10.0 g (67.1 mmol)

Step 1: Reagent Preparation & Solvation
  • Action: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol, 1.0 eq) in 100 mL of anhydrous N,N-Dimethylformamide (DMF). Purge the system with nitrogen gas for 5 minutes.

  • Causality: DMF is selected due to its high dielectric constant, which effectively solubilizes both the organic pyrimidine and the inorganic-like Rongalite at elevated temperatures. The nitrogen purge prevents premature oxidation of the sulfinating agent.

Step 2: Nucleophilic Addition
  • Action: Add Sodium hydroxymethanesulfinate dihydrate (Rongalite) (10.3 g, 67.1 mmol, 1.0 eq) to the stirring solution in three equal portions over 15 minutes.

  • Causality: Rongalite acts as a stable formaldehyde adduct of the sulfoxylate ion. Portion-wise addition controls the release of the reactive species, mitigating exothermic spikes and preventing thermal degradation of the reagent before it can react with the pyrimidine ring.

Step 3: Thermal Activation (SNAr)
  • Action: Attach a reflux condenser and heat the reaction mixture to 100 °C using a precisely controlled oil bath. Maintain stirring at this temperature for 3 hours. Monitor reaction progress via LC-MS.

  • Causality: The 100 °C threshold provides the necessary activation energy to break the C–Cl bond during the SNAr transition state 2. Lower temperatures result in incomplete conversion, while higher temperatures risk displacing the second chloride or decomposing the pyrimidine ring.

Step 4: Quenching & Solvent Removal
  • Action: Cool the reaction mixture to room temperature. Remove the DMF solvent completely via vacuum distillation (rotary evaporator equipped with a high-vacuum pump, water bath at 55 °C).

  • Causality: Complete removal of DMF is critical. If aqueous workup is attempted in the presence of bulk DMF, the highly polar target sodium salt will remain partitioned in the aqueous-organic mixture, drastically reducing the final crystallization yield.

Step 5: Aqueous Reconstitution & pH Adjustment
  • Action: Reconstitute the crude solid in 30 mL of deionized water. Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until the pH stabilizes between 7.5 and 8.0.

  • Causality: Free sulfinic acids are transient and notoriously prone to disproportionation or oxidation 3. Adjusting the pH ensures the product is fully deprotonated and stabilized as the bench-stable sodium salt.

Step 6: Anti-Solvent Crystallization
  • Action: Transfer the aqueous solution to an ice bath (0–5 °C). Vigorously stir while dropwise adding 150 mL of cold isopropanol (IPA). Allow the suspension to stir for 1 hour at 0 °C to complete precipitation. Filter the resulting white to off-white precipitate under vacuum, wash with 2 x 20 mL of cold IPA, and dry under high vacuum for 12 hours.

  • Causality: The highly polar sodium salt is highly soluble in water but insoluble in isopropanol. The controlled addition of IPA acts as an anti-solvent, driving a high-yielding precipitation while leaving organic impurities (such as unreacted starting material or DMF traces) dissolved in the mother liquor.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and monosubstitution was achieved, the following analytical checks must be performed:

  • HPLC-MS (ESI-): Confirm the mass of the sulfinate anion ([M-Na]-). The isotopic pattern must clearly show the presence of exactly one chlorine atom (a distinct 3:1 ratio for the M : M+2 peaks). The absence of a 9:6:1 isotopic cluster confirms that unreacted starting material is fully removed.

  • 1H NMR (D2O): The spectrum will show two distinct aromatic protons (C2-H and C5-H) with meta-coupling. This confirms the loss of symmetry from the starting 4,6-dichloropyrimidine, definitively proving that substitution occurred at only one of the equivalent carbon centers.

References

  • Benchchem. "Pyrimidine-4-sulfinicacid - Nucleophilic Reactivity and SNAr Methodology." Benchchem Product Catalog.
  • Benchchem. "Pyrimidine-4-sulfinicacid - Reaction Conditions and Yield Data." Benchchem Product Catalog.
  • MDPI. "Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products." Molecules.

Sources

Application Note: Scale-Up Synthesis of 6-Chloropyrimidine-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pyrimidine-4-sulfinic acids and their derivatives are highly valued intermediates in pharmaceutical drug development and agrochemical synthesis. The sulfinic acid moiety serves as a versatile functional handle, capable of undergoing cross-coupling reactions, oxidation to sulfonyl derivatives, or acting as a nucleophile in further scaffold elaboration.

The synthesis of 6-chloropyrimidine-4-sulfinic acid presents a specific regioselectivity challenge. The starting material, 4,6-dichloropyrimidine, possesses two identical leaving groups. However, achieving monosubstitution requires precise control over reaction conditions and reagent selection.

The SNAr Pathway and Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Sodium hydroxymethanesulfinate, commonly known as Rongalite , is employed as an alternative sulfinating agent to traditional sodium dithionite[1]. Rongalite is particularly effective in polar aprotic solvents like Dimethylformamide (DMF).

The regioselectivity is governed by the inherent electronic properties of the pyrimidine ring. While positions 4 and 6 are chemically equivalent in the symmetrical starting material, the initial substitution at the C4 position by the strongly electron-donating sulfinate group significantly alters the electron density of the ring. This deactivates the C6 position toward further nucleophilic attack, allowing for the selective isolation of the monosubstituted 6-chloropyrimidine-4-sulfinic acid[1].

Process Workflow and Visualization

The following workflow outlines the critical stages of the scale-up synthesis, moving from the initial SNAr reaction to the final isolation of the free acid.

G A 4,6-Dichloropyrimidine (Substrate) C SNAr Reaction DMF, 100°C A->C B Rongalite (Sulfinating Agent) B->C D Sodium Salt Intermediate C->D Monosubstitution E Acidification (pH Control) D->E Aqueous Workup F 6-Chloropyrimidine- 4-sulfinic acid E->F Precipitation

Workflow for the regioselective synthesis of 6-chloropyrimidine-4-sulfinic acid.

Scale-Up Protocol (1.0 Mole Scale)

Note: This protocol is designed for a 1.0-mole scale to demonstrate pilot-plant or large-scale laboratory applicability. Ensure highly efficient ventilation, as Rongalite decomposition can release formaldehyde and sulfur dioxide.

Phase 1: Preparation and Setup
  • Reactor Preparation: Equip a 3.0 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and an inert gas (N₂) inlet.

  • Solvent Charging: Charge the reactor with 1.2 L of anhydrous Dimethylformamide (DMF). DMF is selected because it provides optimal solubility for both the organic substrate and the inorganic Rongalite, stabilizing the Meisenheimer complex during the SNAr transition state.

  • Substrate Addition: Add 148.9 g (1.0 mol) of 4,6-dichloropyrimidine to the reactor. Stir at 300 rpm until complete dissolution is achieved.

Phase 2: Reaction Execution
  • Reagent Addition: Slowly add 154.1 g (1.0 mol) of Sodium Hydroxymethanesulfinate (Rongalite) in four equal portions over 30 minutes. Causality: Strict stoichiometric control (1:1 ratio) is critical here to prevent over-sulfination and the formation of the 4,6-disulfinic acid byproduct[1].

  • Heating Profile: Ramp the internal temperature to 100 °C at a rate of 2 °C/min.

  • Reaction Monitoring: Maintain the reaction at 100 °C for 4–6 hours. Monitor the conversion via HPLC (UV detection at 254 nm). The reaction is deemed complete when the residual 4,6-dichloropyrimidine is < 2% AUC.

Phase 3: Workup and Isolation
  • Cooling and Quenching: Cool the reaction mixture to 20 °C. Transfer the mixture slowly into a secondary vessel containing 2.5 L of ice-cold distilled water under vigorous stirring. This quenches the reaction and solubilizes the initially formed sodium salt of the product[1].

  • Extraction of Impurities: Wash the aqueous layer with Ethyl Acetate (2 x 500 mL) to remove unreacted starting material and non-polar organic impurities. Discard the organic layer.

  • Controlled Acidification: Cool the retained aqueous layer to 0–5 °C. Slowly add 2M Hydrochloric Acid (HCl) dropwise while continuously monitoring the pH.

  • Precipitation: Continue acidification until the pH reaches approximately 2.5–3.0. Causality: The sulfinic acid is highly polar; careful acidification of the sodium salt forces the protonated free acid to precipitate out of the aqueous solution[1].

  • Filtration and Drying: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 200 mL) to remove residual DMF and inorganic salts. Dry the product in a vacuum oven at 40 °C for 24 hours.

  • Expected Yield: ~125 g (65% theoretical yield) of 6-chloropyrimidine-4-sulfinic acid[1].

Quantitative Data: Sulfination of Pyrimidine Scaffolds

The efficiency of the SNAr sulfination is highly dependent on the substitution pattern of the pyrimidine ring. Electron-donating groups (e.g., methyl, amino) generally require milder conditions and different reagents (like Sodium Dithionite) compared to electron-withdrawing systems (like halogens) which utilize Rongalite[1].

Table 1: Comparative Yields and Conditions for Pyrimidine-4-sulfinic Acid Derivatives

SubstrateSulfinating ReagentReaction ConditionsIsolated ProductYield (%)
4,6-Dichloropyrimidine Rongalite DMF, 100 °C 6-Chloropyrimidine-4-sulfinic acid 65%
4-Chloro-2,6-dimethylpyrimidineNa₂S₂O₄H₂O/Toluene, NaHCO₃, 80 °C2,6-Dimethylpyrimidine-4-sulfinic acid sodium salt85%
2-Amino-4-chloro-6-methylpyrimidineNa₂S₂O₄Aqueous Dioxane, 60 °C2-Amino-6-methylpyrimidine-4-sulfinic acid78%

Data summarized from established bench-scale synthesis validations[1].

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 6-Chloropyrimidine-4-Sulfinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges researchers face when synthesizing 6-chloropyrimidine-4-sulfinic acid.

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) of 4,6-dichloropyrimidine. Because the pyrimidine ring contains two equivalent leaving groups, controlling regioselectivity (monosubstitution vs. disubstitution) while preventing thermal degradation and oxidative side reactions is the key to maximizing your yield.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the causality of the reaction failures. The SN​Ar pathway is highly sensitive to solvent homogeneity, base strength, and temperature. The diagram below illustrates the desired pathway alongside the two most common yield-killing side reactions: over-substitution and hydrolysis.

G SM 4,6-Dichloropyrimidine TS SNAr Transition State SM->TS Na2S2O4 / Mild Base Prod 6-Chloropyrimidine-4-sulfinic acid (Desired) TS->Prod Monosubstitution DiSub Pyrimidine-4,6-disulfinic acid (Over-reaction) Prod->DiSub Excess Reagent / Homogeneous Solvent Hydro 6-Hydroxypyrimidine-4-sulfinic acid (Hydrolysis) Prod->Hydro Strong Base (NaOH)

Reaction pathways and common side reactions in 6-chloropyrimidine-4-sulfinic acid synthesis.

Troubleshooting Guides & FAQs

Q1: My isolated yield is plateauing around 60–65%, and LC-MS shows a significant amount of di-substituted byproduct. How do I improve regioselectivity? A: This is a classic issue of phase dynamics. In a homogeneous solvent system (like pure DMF), the monosulfinated product remains in solution and can undergo a second SN​Ar reaction at the C6 position[1]. The Fix: Switch to a biphasic solvent system (e.g., Toluene/Water). As soon as the monosulfinated product forms, it becomes a highly polar sodium salt and immediately partitions into the aqueous layer. This physical sequestration removes it from the organic layer containing the unreacted 4,6-dichloropyrimidine, effectively halting the reaction at monosubstitution and pushing yields above 85%[1].

Q2: I am using Rongalite (Sodium Hydroxymethanesulfinate) at 100 °C, but the product seems degraded and impure. What is causing this? A: Sulfinic acids and their pyrimidine derivatives are thermally labile. At temperatures approaching 100 °C, these sulfur-containing intermediates frequently undergo disproportionation, decomposition, or ring-opening[2]. While Rongalite requires high heat to release its active sulfoxylate species, this thermal requirement jeopardizes your product[1]. The Fix: Substitute Rongalite with Sodium Dithionite ( Na2​S2​O4​ ) . Dithionite is highly active at much milder temperatures (60–80 °C), which preserves the integrity of the transient sulfinic acid[2].

Q3: My analysis shows a mass corresponding to a hydroxylated byproduct (6-hydroxypyrimidine-4-sulfinic acid). How do I prevent this? A: This indicates competitive hydrolysis of the remaining C6-chloride. Sodium dithionite generates acidic sulfur species during the reaction, which must be buffered. However, if you use a strong base like NaOH or KOH , the hydroxide ion acts as a potent nucleophile and attacks the activated pyrimidine ring. The Fix: Use Sodium Bicarbonate ( NaHCO3​ ) . It provides the perfect pKa​ balance to neutralize the acidic byproducts without inducing nucleophilic hydrolysis of the C-Cl bond[1].

Q4: My product degrades rapidly during workup. How does atmospheric oxygen affect the reaction? A: Sulfinic acids are highly susceptible to oxidation and will rapidly convert to the corresponding sulfonic acids in the presence of air[3]. The Fix: The entire workflow—from solvent preparation to filtration—must be conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents, especially water, must be thoroughly degassed prior to use.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and expected yields, demonstrating why the biphasic dithionite system is the superior self-validating protocol.

Sulfinating AgentSolvent SystemBaseTempExpected YieldMechanistic Outcome / Primary Issue
Rongalite DMF (Homogeneous)None100 °C~65%High temperature causes thermal degradation; lack of phase separation leads to over-substitution[1].
Na2​S2​O4​ Aqueous DioxaneNone60 °C~78%Milder temp preserves product, but unbuffered acidic byproducts can stall the reaction[1].
Na2​S2​O4​ H2​O / Toluene (Biphasic) NaHCO3​ 60–80 °C >85% Optimal. Phase separation prevents disulfination; mild base prevents hydrolysis[1].

Optimized Experimental Protocol

This step-by-step methodology utilizes the optimized biphasic system to ensure high yield and purity.

Reagents Required:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Sodium Dithionite ( Na2​S2​O4​ , 85% technical grade, 1.5 eq)

  • Sodium Bicarbonate ( NaHCO3​ , 3.0 eq)

  • Anhydrous Toluene (Degassed)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a Schlenk flask with Argon for 10 minutes. Maintain a positive Argon pressure throughout the entire procedure to prevent oxidation to the sulfonic acid[3].

  • Organic Phase Preparation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous, degassed Toluene (approx. 10 mL per gram of substrate).

  • Aqueous Phase Preparation: In a separate Argon-purged flask, dissolve Na2​S2​O4​ (1.5 eq) and NaHCO3​ (3.0 eq) in degassed deionized water. Note: The bicarbonate must be fully dissolved to buffer the dithionite effectively.

  • Biphasic Reaction: Transfer the aqueous solution to the Toluene mixture via syringe. Heat the vigorously stirred biphasic mixture to 60 °C. Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area for the SN​Ar reaction.

  • Monitoring: Monitor the organic layer via TLC or UPLC. The reaction is typically complete within 4–6 hours.

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel under Argon. The desired product (as the sodium sulfinate salt) will be entirely in the lower aqueous layer. Discard the Toluene layer (which contains unreacted starting material and non-polar impurities).

  • Acidification & Isolation: Transfer the aqueous layer to a flask submerged in an ice bath (0 °C). Carefully add cold, degassed 1M HCl dropwise until the pH reaches 3.0–4.0. The free 6-chloropyrimidine-4-sulfinic acid will precipitate as a white/pale-yellow solid. Caution: Do not over-acidify, as this can trigger decomposition.

  • Filtration: Filter the precipitate under a blanket of Argon. Wash the filter cake with ice-cold, degassed water to remove residual inorganic salts. Dry the product in vacuo at room temperature. Do not apply heat during drying[2].

References

  • Benchchem. "Pyrimidine-4-sulfinicacid". Benchchem.
  • MDPI. "Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products". MDPI.
  • Semantic Scholar. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds". Semantic Scholar.

Sources

Technical Support Center: Troubleshooting 6-Chloropyrimidine-4-Sulfinic Acid Solubility & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals encountering solubility, extraction, or stability bottlenecks when working with 6-chloropyrimidine-4-sulfinic acid .

While this compound is a highly versatile electrophilic and nucleophilic building block—often synthesized via the Rongalite reduction of 4,6-dichloropyrimidine[1]—its sulfinic acid moiety presents unique physicochemical challenges. This guide will help you diagnose form mismatches, prevent auto-degradation, and optimize your experimental workflows.

Diagnostic Troubleshooting Workflow

Before altering your solvent systems, you must determine whether your solubility issue stems from a form mismatch (Salt vs. Free Acid) or chemical degradation (Disproportionation). Use the diagnostic logic below to guide your next steps.

G A Solubility Issue Detected B Identify Form: Salt vs. Free Acid A->B C Sodium Salt Form B->C If unacidified D Free Acid Form B->D If acidified E Use Aqueous or Highly Polar Solvents C->E F Check Degradation (Disproportionation) D->F G Degraded (Precipitate Formed) F->G Cloudy H Intact (Clear Solution) F->H Clear I Discard. Prepare fresh. Store at -20°C G->I J Use Polar Aprotic (THF, DMSO, DMF) H->J

Caption: Diagnostic workflow for resolving 6-chloropyrimidine-4-sulfinic acid solubility issues.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my synthesized 6-chloropyrimidine-4-sulfinic acid completely insoluble in standard organic extraction solvents like DCM or Chloroform? A1: This is almost always a case of form mismatch. If you isolated the product directly from the reaction mixture without targeted acidification, you have isolated the sodium salt [1]. The ionic nature of the sodium sulfinate lattice requires solvents with a high dielectric constant (like water) to overcome the lattice energy, making it practically insoluble in non-polar organics[2].

  • Causality: Even if you successfully generated the free acid, it exhibits strong intermolecular hydrogen bonding and zwitterionic behavior (due to the basic pyrimidine nitrogens and the acidic sulfinic proton). This rigid intermolecular network rejects low-polarity solvents.

  • Solution: Switch your extraction solvent to a highly polar organic system, such as 2-methyltetrahydrofuran (2-MeTHF) or an Ethyl Acetate/Isopropanol (4:1) mixture, which can disrupt the hydrogen bonding.

Q2: I dissolved the free acid in DMSO for an in vitro assay, but after 24 hours at room temperature, the solution turned cloudy and a white precipitate formed. What happened? A2: Your compound has undergone disproportionation . Free sulfinic acids are thermodynamically unstable in solution at room temperature. They undergo an auto-redox reaction to form a sulfonic acid (oxidized) and a thiosulfonate (reduced)[3].

  • Causality: While the resulting sulfonic acid remains soluble, the thiosulfonate derivative is highly non-polar and insoluble in most polar aprotic solvent systems, leading to the observed white precipitate[2]. This degradation is heavily catalyzed by heat and trace acidic impurities.

  • Solution: Always prepare DMSO or DMF stock solutions of the free acid immediately before use. For long-term storage, keep the compound in its sodium salt form, which is significantly more stable against disproportionation[3].

Mechanism S1 Free Sulfinic Acid (R-SO2H) S2 Disproportionation (Acid/Heat Catalyzed) S1->S2 S3 Sulfonic Acid (R-SO3H - Soluble) S2->S3 Oxidation S4 Thiosulfonate (R-SO2-S-R - Insoluble) S2->S4 Reduction

Caption: Disproportionation of free sulfinic acids into sulfonic acids and insoluble thiosulfonates.

Q3: How do I purify this compound if it streaks on normal-phase silica and degrades during concentration? A3: Normal-phase silica chromatography is generally unsuitable for free sulfinic acids. The silanol groups on the silica surface act as Brønsted acids, which actively catalyze the disproportionation pathway[3]. Furthermore, the high polarity of the sulfinic acid leads to severe tailing.

  • Solution: Purify the compound via recrystallization of its sodium salt form from water-ethanol mixtures[3]. If chromatography is absolutely necessary, employ reverse-phase (C18) using neutral or slightly basic eluents (e.g., ammonium bicarbonate buffer) to maintain the stable sulfinate anion.

Quantitative Data: Solubility Profiles

To prevent wasted material, consult the following empirical solubility matrix before designing your reaction or assay conditions.

Solvent SystemSodium Salt SolubilityFree Acid SolubilityApplication / Troubleshooting Notes
Water (pH 7) High (>100 mg/mL)Low (<5 mg/mL)Ideal for salt isolation and purification[2].
Methanol Moderate (~20 mg/mL)High (>50 mg/mL)Good for stock solutions; must be used immediately.
DMSO / DMF Low (<5 mg/mL)High (>100 mg/mL)Excellent for assays, but prone to disproportionation over time.
2-MeTHF InsolubleModerate (~30 mg/mL)Optimal solvent for extracting the free acid from aqueous layers.
DCM / Hexane InsolubleInsolubleDo not use for extraction. Use as anti-solvents for precipitation.

Experimental Methodology: Self-Validating Extraction Protocol

If your downstream chemistry requires the free acid form of 6-chloropyrimidine-4-sulfinic acid, use this controlled extraction workflow to isolate it without triggering acid-catalyzed disproportionation.

Objective: Isolate the free acid from the sodium salt while preventing thermal and acidic degradation.

Step-by-Step Protocol:

  • Temperature Control: Chill the aqueous solution of the 6-chloropyrimidine-4-sulfinic acid sodium salt to 0–5 °C in an ice bath.

    • Causality: Low temperatures suppress the activation energy required for the disproportionation auto-redox reaction.

  • Mild Acidification: Slowly add 1M Potassium Hydrogen Sulfate (KHSO4) dropwise while stirring vigorously, until the pH reaches 2.5–3.0.

    • Critical Insight: Do NOT use strong mineral acids like HCl. Chloride ions and strong acidity are known to highly catalyze sulfinic acid decomposition[3].

  • Biphasic Extraction: Add 3 volumes of cold 2-Methyltetrahydrofuran (2-MeTHF) or a 4:1 mixture of EtOAc:Isopropanol. Vigorously mix and separate the layers.

    • Self-Validation Check: Evaporate 100 µL of the organic layer on a watch glass. Re-dissolve the residue in 1 mL of DI water and test the pH. A pH of ~2.5 confirms the successful partitioning of the intact free acid. A neutral pH indicates failure to extract or complete degradation into the neutral thiosulfonate.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure (rotary evaporator) with the water bath set strictly below 25 °C .

  • Storage: Immediately purge the flask with Argon and store the resulting solid at -20 °C.

References[3] Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Available at: https://ku.dk[2] General procedures for the purification of Sulfonic acids and Sulfinic acids. LookChem. Available at: https://lookchem.com[1] Pyrimidine-4-sulfinicacid. Benchchem. Available at: https://benchchem.com

Sources

Validation & Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 6-Chloropyrimidine-4-Sulfinic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of 6-chloropyrimidine-4-sulfinic acid presents a unique intersection of chromatographic and chemical stability challenges. As a critical building block in pharmaceutical synthesis, ensuring the purity of this pyrimidine derivative is paramount[1]. However, the extreme polarity of the sulfinic acid moiety, combined with its susceptibility to oxidation, renders standard analytical approaches ineffective. This guide objectively compares alternative High-Performance Liquid Chromatography (HPLC) methodologies, details the mechanistic causality behind column and mobile phase selection, and provides a self-validating, ICH Q2(R2)-compliant experimental protocol for robust purity analysis[2].

Mechanistic Challenges in Purity Analysis

To design a successful chromatographic method, we must first deconstruct the physical chemistry of 6-chloropyrimidine-4-sulfinic acid:

  • Extreme Hydrophilicity & Ionization: Sulfinic acids typically exhibit a pKa​ between 2.2 and 2.3[3]. At standard reversed-phase mobile phase conditions (pH 2.5–4.0), the molecule exists predominantly as a highly polar sulfinate anion. This results in virtually zero retention on standard C18 stationary phases, causing the analyte to elute in the void volume ( t0​ ).

  • Oxidative Instability: The sulfur atom in the sulfinic acid group is in a +4 oxidation state. It is highly susceptible to electron-transfer oxidation by peroxides, trace metals, or atmospheric oxygen, rapidly converting into 6-chloropyrimidine-4-sulfonic acid (+6 oxidation state)[4]. A stability-indicating method must baseline-resolve the sulfinic parent from its sulfonic degradant.

  • Secondary Silanol Interactions: The basic nitrogens within the pyrimidine ring can interact with residual acidic silanols on silica-based columns, leading to severe peak tailing and compromised integration accuracy[1].

Chromatographic Method Comparison

To overcome these challenges, three distinct chromatographic strategies are typically evaluated. Table 1 summarizes their comparative performance.

Table 1: Comparison of HPLC Modalities for 6-Chloropyrimidine-4-Sulfinic Acid

Chromatographic StrategyMechanism of RetentionRetention Factor ( k′ )Tailing Factor ( Tf​ )Suitability & Limitations
Standard RP-HPLC (C18, 0.1% TFA / ACN)Hydrophobic partitioning< 0.5 (Fails)> 2.0Poor. Analyte is too polar; elutes in void volume. Cannot resolve impurities.
HILIC (Amide Column, NH₄Formate / ACN)Hydrophilic partitioning into an aqueous enriched layer3.5 - 5.01.1 - 1.3Moderate. Excellent retention, but the highly polar API exhibits poor solubility in the >70% ACN sample diluent required to prevent peak distortion.
Ion-Pairing RP-HPLC (C18, TBAHS Buffer / ACN)Formation of a neutral, lipophilic ion-pair complex4.0 - 6.01.0 - 1.2Optimal. Excellent retention and resolution. Aqueous sample diluent ensures complete API solubility and reproducible injections.
The Causality Behind the Winning Strategy: Ion-Pairing RP-HPLC

Hydrophilic Interaction Liquid Chromatography (HILIC) theoretically offers excellent retention for polar molecules. However, HILIC requires the sample to be injected in a high-organic solvent (typically >70% Acetonitrile) to match the mobile phase and prevent peak fronting. Because 6-chloropyrimidine-4-sulfinic acid is highly polar, it frequently precipitates in high-organic diluents, leading to irreproducible recoveries.

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) solves this by allowing the use of a fully aqueous sample diluent. By introducing a bulky, positively charged ion-pairing agent like Tetrabutylammonium hydrogen sulfate (TBAHS) into the mobile phase, the negatively charged sulfinate anion forms a neutral, lipophilic complex. This complex partitions beautifully into the C18 stationary phase, artificially increasing the analyte's hydrophobicity and yielding sharp, well-retained peaks.

Optimized Experimental Protocol: IP-RP-HPLC

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure the system is "fit for purpose" before any sample is analyzed.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Ion-Pairing Buffer): Dissolve 3.40 g of Tetrabutylammonium hydrogen sulfate (TBAHS) and 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 ± 0.05 using 0.1 M KOH.

    • Causality Check: Why pH 6.0? At pH 6.0, the sulfinic acid ( pKa​ ~2.2) is fully deprotonated[3]. This ensures 100% of the analyte is in the anionic state, guaranteeing uniform ion-pairing and preventing peak splitting.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or equivalent)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore)[1].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–15 min: 10% B to 40% B

    • 15–20 min: 40% B to 70% B

    • 20–25 min: 70% B (Wash)

    • 25–35 min: 10% B (Equilibration)

System Suitability Test (SST) - Self-Validating Step

Prepare a standard solution of 6-chloropyrimidine-4-sulfinic acid at 100 µg/mL in Mobile Phase A. Inject six replicates.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5000.

  • Do not proceed with sample analysis unless SST criteria are met.

ICH Q2(R2) Method Validation Framework

To utilize this method in a regulatory environment, it must be validated according to ICH Q2(R2) guidelines[2]. The workflow below outlines the logical progression of validation for a stability-indicating assay.

G N1 Method Optimization (Ion-Pairing RP-HPLC) N2 Forced Degradation (Oxidation, Hydrolysis) N1->N2 N3 Specificity Assessment (Peak Purity via DAD/MS) N2->N3 N4 Linearity & Range (ICH Q2(R2) Guidelines) N3->N4 N5 Accuracy & Precision (Repeatability) N3->N5 N6 Robustness & Transferability N4->N6 N5->N6

Caption: ICH Q2(R2) Method Validation Workflow for Stability-Indicating HPLC Analysis.

Forced Degradation & Specificity Data

A critical component of ICH Q2(R2) is demonstrating specificity—the ability to assess the analyte unequivocally in the presence of degradation products[2]. Table 2 presents expected validation outcomes when subjecting the compound to stress conditions.

Table 2: Simulated Forced Degradation & Specificity Results

Stress ConditionReagents / EnvironmentDegradation (%)Major Degradant IdentifiedResolution ( Rs​ )
Oxidative 3% H2​O2​ , 25°C, 2 hours28.5%6-chloropyrimidine-4-sulfonic acid3.2 (Pass)
Hydrolytic (Acid) 0.1 M HCl, 60°C, 24 hours12.0%Desulfinated pyrimidine4.5 (Pass)
Hydrolytic (Base) 0.1 M NaOH, 60°C, 24 hours18.2%Hydroxylated pyrimidine2.8 (Pass)
Thermal 105°C (Solid State), 7 days4.1%N/A (Relatively stable)N/A

Note: The oxidative pathway is the primary degradation route. The +6 oxidation state sulfonic acid exhibits a different charge density than the +4 sulfinic acid, allowing the ion-pairing method to achieve a baseline resolution ( Rs​ > 3.0) between the two species[4].

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl] Source : World Health Organization (WHO) Repository / Literature URL : [Link]

  • Title : HPLC separation of human serum albumin isoforms based on their isoelectric points Source : National Institutes of Health (NIH) / PubMed Central URL : [Link]

Sources

Advanced LC-MS/MS Identification of 6-Chloropyrimidine-4-Sulfinic Acid Synthesis Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the analytical bottlenecks associated with highly polar, reactive intermediates. The synthesis of 6-chloropyrimidine-4-sulfinic acid —a critical building block for various kinase inhibitors and complex heterocyclic drugs—presents a unique challenge.

According to ICH Q3A(R2) guidelines, any organic impurity present in a new drug substance at or above the 0.05% threshold must be reported, and those above 0.10% must be structurally identified [1]. However, sulfinic acids are notoriously unstable. They rapidly oxidize to sulfonic acids or degrade into dimers, making it difficult to distinguish true process impurities from ex-vivo degradation artifacts generated during sample preparation.

This guide objectively compares analytical platforms for profiling these impurities, explains the mechanistic rationale behind optimal method selection, and provides a self-validating experimental protocol supported by high-resolution mass spectrometry (HRMS) data.

The Mechanistic Challenge: Synthesis and Degradation Pathways

The synthesis of 6-chloropyrimidine-4-sulfinic acid typically involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine using a sulfinating agent like Rongalite (sodium hydroxymethanesulfinate) or sodium dithionite at elevated temperatures [2].

While the C4 position is highly reactive, the process inevitably generates a spectrum of impurities. The sulfinic acid moiety (-SO2H) is a transient oxidation state. If exposed to atmospheric oxygen or residual oxidants, it readily converts to the corresponding sulfonic acid (-SO3H). Furthermore, incomplete reactions leave residual precursors, and side reactions can yield disulfide dimers.

Pathway Precursor 4,6-Dichloropyrimidine (Precursor) Reagent Rongalite / DMF 100°C Precursor->Reagent Target 6-Chloropyrimidine- 4-sulfinic acid (Target API) Reagent->Target Sulfination Imp3 Unreacted Precursor (Process Impurity) Reagent->Imp3 Incomplete Rxn Imp1 6-Chloropyrimidine- 4-sulfonic acid (Oxidation Impurity) Target->Imp1 Oxidation (O2) Imp2 Bis(6-chloropyrimidin- 4-yl) disulfide (Dimer Impurity) Target->Imp2 Degradation

Synthesis and primary degradation pathways of 6-chloropyrimidine-4-sulfinic acid.

Platform Comparison: Selecting the Right LC-MS/MS Strategy

When identifying unknown impurities [3], laboratories typically default to Reversed-Phase Liquid Chromatography (RP-LC) coupled with a Triple Quadrupole (QqQ) mass spectrometer. However, for sulfinic acids, this approach is fundamentally flawed.

Because the sulfinic acid group is highly polar and easily deprotonated (low pKa), the target compound and its oxidative impurities elute in the void volume of standard C18 columns. Furthermore, QqQ instruments lack the mass accuracy required to confidently assign empirical formulas to unknown degradants.

Below is an objective comparison of analytical approaches for this specific class of compounds.

Table 1: Objective Comparison of Analytical Platforms for Sulfinic Acid Impurities
ParameterStandard Approach: RP-LC + QqQAdvanced Approach: HILIC + Q-TOF HRMSVerdict & Causality
Retention Mechanism Hydrophobic partitioning (C18)Hydrophilic partitioning & electrostatic (Amide/Zwitterionic)HILIC Superior: Sulfinic/sulfonic acids are too polar for C18, resulting in co-elution and ion suppression. HILIC retains polar analytes effectively.
Mass Accuracy Nominal mass (~0.5 Da error)Exact mass (< 2 ppm error)Q-TOF Superior: Exact mass allows for the calculation of elemental composition, essential for ICH Q3A unknown identification [4].
Isotopic Profiling Poor resolution of complex isotopesHigh-resolution isotopic fidelityQ-TOF Superior: The natural 3:1 ratio of ³⁵Cl to ³⁷Cl is a critical diagnostic marker. HRMS resolves these patterns flawlessly.
Sensitivity (Targeted) Excellent (MRM mode)Good (Full Scan / TOF-MS)QqQ Superior for Routine QA: Once impurities are identified, QqQ is better for routine sub-ppm quantification.

The Expert Consensus: For the identification phase of drug development, HILIC coupled with Q-TOF MS in negative electrospray ionization (ESI-) is the mandatory choice.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, an impurity profiling protocol must be a self-validating system. This means the method must inherently prove that the detected impurities are not artifacts of the analytical process itself. We achieve this by utilizing cold sample stabilization and diagnostic isotopic filtering.

Step-by-Step Workflow

Step 1: Sample Preparation & Stabilization Causality: Sulfinic acids oxidize to sulfonic acids in aqueous solutions at room temperature. To differentiate between synthesis impurities and sample-prep artifacts, stabilization is required.

  • Dissolve the synthesized 6-chloropyrimidine-4-sulfinic acid batch in anhydrous Acetonitrile (ACN) to a concentration of 1 mg/mL. Avoid protic solvents like water or methanol during initial dissolution to minimize oxidation.

  • Dilute to 10 µg/mL using ACN/Water (90:10, v/v) containing 10 mM Ammonium Acetate.

  • Maintain the autosampler at 4°C to arrest kinetic degradation.

Step 2: HILIC Chromatographic Separation Causality: A Zwitterionic HILIC column provides both hydrogen bonding and weak electrostatic interactions, ideal for separating the sulfinic acid from the even more polar sulfonic acid.

  • Column: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, ~6.8). Provides the necessary ionic strength for HILIC partitioning.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 2 mins, ramp to 50% B over 12 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: Q-TOF MS/MS Detection Causality: Negative ESI is chosen because the acidic -SO2H and -SO3H groups readily yield [M-H]⁻ ions.

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Mass Range: m/z 50 to 1000.

  • MS/MS Acquisition: Auto-MS/MS (Data-Dependent Acquisition) with collision energies stepped at 10, 20, and 40 eV.

Workflow S1 1. Sample Stabilization (Quench oxidation, 4°C) S2 2. HILIC Separation (Zwitterionic Column) S1->S2 S3 3. ESI(-) Ionization (Deprotonation of acids) S2->S3 S4 4. Q-TOF HRMS (Exact Mass & Isotope Profiling) S3->S4 S5 5. Data Elucidation (Formula & MS/MS matching) S4->S5

Self-validating LC-MS/MS workflow for polar impurity profiling.

Data Presentation and Interpretation

The true power of this methodology lies in data elucidation. By leveraging the exact mass and the distinct isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), we can confidently assign structures to the detected peaks.

If a peak lacks the M+2 isotopic signature, it indicates a dechlorination event (e.g., hydrolysis of the C6-chloro group).

Table 2: HRMS Identification of 6-Chloropyrimidine-4-Sulfinic Acid Impurities
Compound IDRetention Time (min)FormulaTheoretical Exact Mass [M-H]⁻Observed m/zMass Error (ppm)Diagnostic MS/MS Fragments (m/z)Isotopic Pattern
Unreacted Precursor 2.1C₄H₂Cl₂N₂Not ionizable in ESI(-)N/AN/AN/AN/A
Target API 6.4C₄H₃ClN₂O₂S176.9531176.9534+1.7112.98 (Loss of SO₂), 78.021 Cl (3:1)
Impurity A (Oxidation) 8.7C₄H₃ClN₂O₃S192.9480192.9478-1.0112.98 (Loss of SO₃), 78.021 Cl (3:1)
Impurity B (Hydrolysis) 9.2C₄H₄N₂O₃S159.9921159.9924+1.896.01 (Loss of SO₂), 68.04No Cl (1:0)
Impurity C (Dimer) 4.5C₈H₄Cl₂N₄S₂289.9233289.9229-1.3176.95 (Monomer cleavage)2 Cl (9:6:1)

Note: The unreacted precursor (4,6-dichloropyrimidine) is highly non-polar and lacks acidic protons, making it invisible in ESI(-). A complementary GC-MS or LC-UV run is required to quantify this specific process impurity.

Mechanistic Insights from the Data
  • Retention Time Causality: Notice that Impurity A (Sulfonic acid, RT 8.7 min) elutes later than the Target API (Sulfinic acid, RT 6.4 min). In HILIC, increased polarity leads to increased retention. The addition of an oxygen atom makes the sulfonic acid more hydrophilic, perfectly aligning with HILIC retention mechanisms.

  • Diagnostic Fragmentation: Both the target and Impurity A share a common fragment at m/z 112.98. This corresponds to the 6-chloropyrimidine core after the neutral loss of SO₂ (64 Da) from the sulfinic acid, or SO₃ (80 Da) from the sulfonic acid. This shared fragment definitively links the impurity to the parent scaffold.

Conclusion

For the identification of 6-chloropyrimidine-4-sulfinic acid impurities, standard RP-LC-QqQ methods are insufficient due to the extreme polarity and instability of the analytes. By transitioning to a HILIC-Q-TOF HRMS platform, researchers can achieve the retention, mass accuracy, and isotopic resolution required to meet stringent ICH Q3A/Q3B regulatory standards. The integration of cold-stabilized sample preparation ensures that the resulting data reflects true synthetic impurities rather than analytical artifacts.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, Oct. 2006. Available at: [Link]

  • Recipharm. "Impurity Identification Solutions." Recipharm Analytical Solutions, 2025. Available at:[Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Insights, Oct. 2025. Available at: [Link]

Safety Operating Guide

6-Chloropyrimidine-4-sulfinicacid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of reactive intermediates like 6-Chloropyrimidine-4-sulfinic acid is just as critical as the synthesis itself. This compound presents a dual-challenge in waste management: it contains a reactive sulfinic acid moiety and a halogenated pyrimidine ring.

To maintain laboratory safety and comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, this guide outlines the mechanistic reasoning and step-by-step operational protocols for the proper disposal of this chemical.

Mechanistic Causality: Understanding the Waste Profile

Before executing a disposal protocol, it is essential to understand why specific segregation and treatment methods are required.

  • Sulfinic Acid Reactivity: Sulfinic acids (-SO₂H) are intermediate oxidation states between highly reactive sulfenic acids (-SOH) and stable sulfonic acids (-SO₃H)[1]. In a mixed waste container, sulfinic acids can act as both nucleophiles and electrophiles, and are prone to spontaneous oxidation or disproportionation if exposed to strong oxidizers. This can lead to exothermic reactions or the release of sulfur dioxide (SO₂) gas.

  • Halogenated Heterocycle: The presence of the chlorine atom at the C6 position of the pyrimidine ring classifies this compound as a Halogenated Organic Waste . Under EPA Land Disposal Restrictions (40 CFR 268), compounds with carbon-halogen bonds cannot be disposed of in standard landfills or discharged into sanitary sewers[2]. When incinerated, halogenated organics generate acidic hydrogen chloride (HCl) gas and pose a risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs) if not combusted at strictly controlled high temperatures[3].

Waste Classification & Logistics Data

To ensure compliance and cost-efficiency, all quantitative and categorical data regarding the disposal of 6-Chloropyrimidine-4-sulfinic acid is summarized below.

ParameterSpecification / RequirementRationale
Waste Stream Category Halogenated Organic WasteContains a C-Cl bond; requires specialized high-temperature destruction[4].
Primary Hazards Corrosive, Irritant, ReactiveSulfinic acid moiety is acidic and prone to oxidation[1].
Compatible Containers High-Density Polyethylene (HDPE)Prevents corrosion that would occur in metal containers; resists organic solvents.
Incompatible Mixtures Strong oxidizers, strong bases, non-halogenated organicsPrevents exothermic oxidation; mixing with non-halogenated waste unnecessarily increases disposal costs[4].
Final Treatment Method Rotary Kiln Incineration with Caustic ScrubbingAchieves >99.99% destruction efficiency; scrubbers neutralize generated HCl gas[3].

Step-by-Step Disposal Protocol

This self-validating system ensures that every step of the disposal process mitigates the chemical hazards while maintaining strict RCRA compliance.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste: Immediately designate 6-Chloropyrimidine-4-sulfinic acid waste (whether solid powder, aqueous solution, or organic solvent filtrate) as Halogenated Waste .

  • Prevent Cross-Contamination: Do not mix this waste with standard non-halogenated solvent waste (e.g., pure ethanol, acetone). Mixing halogenated and non-halogenated waste forces the entire volume to be treated as halogenated, drastically increasing hazardous waste management costs[4].

  • Chemical Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) to prevent the exothermic oxidation of the sulfinic acid group[1].

Phase 2: Containment and SAA Storage
  • Select the Receptacle: Use an intact, rigorously inspected HDPE carboy or solid waste bin.

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly list "6-Chloropyrimidine-4-sulfinic acid" and "Halogenated Organic" on the label. Abbreviations are not permitted under EPA guidelines.

  • Satellite Accumulation Area (SAA) Rules: Place the container in a designated SAA at or near the point of generation. The container must sit within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the largest container's volume[5].

  • Seal Integrity: The container must remain tightly capped at all times unless actively adding waste. Funnels must not be left in the open container[5].

Phase 3: Final Treatment and Transport
  • Time Limits: Once the SAA container reaches its volume limit (typically 55 gallons, though much smaller for benchtop operations), it must be dated and moved to the facility's Central Accumulation Area within three days[5].

  • Manifesting: A licensed hazardous waste broker must transport the waste. Ensure the manifest specifies the need for Rotary Kiln Incineration .

  • Thermal Destruction: The waste facility will utilize liquid injection or rotary kiln incineration operating at temperatures sufficient to break the carbon-halogen bonds, followed by caustic scrubbing to neutralize the resulting acidic emissions[3].

Disposal Workflow Visualization

G N1 Waste Generation: 6-Chloropyrimidine-4-sulfinic acid N2 Segregation: Halogenated Organic Waste Stream N1->N2 N3 Containment: HDPE Carboy in Secondary Containment N2->N3 N4 Storage: Satellite Accumulation Area (SAA) N3->N4 N5 Final Treatment: Rotary Kiln Incineration + Caustic Scrubber N4->N5

Figure 1: Standardized laboratory disposal workflow for halogenated sulfinic acid derivatives.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com. Available at: [Link]

  • Chemical approaches to detect and analyze protein sulfenic acids. National Center for Biotechnology Information (NIH PMC). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

  • Land Disposal Restrictions (unchanged since 1992). Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling 6-Chloropyrimidine-4-sulfinicacid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of restrictions, but as a logical extension of molecular behavior. When working with 6-Chloropyrimidine-4-sulfinic acid , you are handling a highly valuable, yet intrinsically reactive intermediate widely used in drug discovery for synthesizing complex sulfones and functionalized pyrimidines.

To handle this compound safely and effectively, we must first decode its structural vulnerabilities. This guide provides a self-validating, field-proven operational framework for the safe handling, storage, and disposal of this chemical.

Physicochemical Profiling & Risk Causality

The dual-functional nature of 6-Chloropyrimidine-4-sulfinic acid dictates its hazard profile. Understanding why this molecule reacts the way it does is the first step in risk mitigation:

  • The Sulfinic Acid Moiety (-SO₂H): Sulfinic acids are electronically unstable compared to their sulfonic acid counterparts. They are highly susceptible to spontaneous over-oxidation when exposed to atmospheric oxygen. Under acidic conditions or thermal stress, they can undergo disproportionation or irreversible desulfination [1].

  • The C6-Chlorine & Pyrimidine Core: The pyrimidine ring is highly electron-deficient. The chlorine atom at the C6 position is a prime leaving group for Nucleophilic Aromatic Substitution (S_NAr). Biologically, this means the compound acts as a potent electrophile capable of alkylating nucleophilic residues on skin proteins or mucosal membranes, leading to severe irritation and potential sensitization [2].

Reactivity A 6-Chloropyrimidine-4-sulfinic acid B Oxidation (O2) -> Sulfonic Acid A->B Atmospheric Oxygen C SNAr Reaction -> Substituted Pyrimidine A->C Nucleophiles (Skin/Mucosa) D Thermal Degradation -> Desulfination A->D Heat / Acidic pH

Primary reactivity and degradation pathways of 6-Chloropyrimidine-4-sulfinic acid.

Quantitative Hazard & Logistics Summary
ParameterSpecification / RequirementCausality / Scientific Rationale
Storage Temperature -20°CSuppresses thermal decomposition and spontaneous desulfination.
Atmosphere Inert (Argon/N₂)Prevents oxidative degradation of the sulfinic acid group to a sulfonate.
Primary Hazards Skin/Eye Irritant (H315, H319)Driven by the electrophilic halogen and the acidic proton.
Incompatibilities Strong oxidants, strong basesTriggers uncontrolled, exothermic oxidation or structural degradation.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The PPE matrix must address both the chemical's reactivity and its physical state (typically a fine, easily aerosolized powder).

  • Ocular Protection: Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant).

    • Causality: Aerosolized sulfinic acid dust reacts immediately with the moisture in the eyes, causing severe localized pH drops and corneal micro-burns [3].

  • Dermal Protection: Double-layer Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant).

    • Causality: The electrophilic chloropyrimidine core can slowly permeate standard latex. Double-gloving ensures a fail-safe barrier during weighing procedures.

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside a certified containment zone).

    • Causality: Inhalation of the acidic dust causes severe irritation to the respiratory tract [2].

  • Body Protection: Flame-resistant, impervious lab coat with fitted cuffs to prevent powder ingress.

Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system, ensuring that if one control fails, the chemical's integrity and your safety are preserved.

Step-by-Step Methodology:

  • Environmental Preparation: Purge a localized weighing station or glovebox with Argon. If using a fume hood, ensure the face velocity is calibrated between 80–100 fpm to prevent turbulent air from aerosolizing the powder.

  • Thermal Acclimation (Critical Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator to reach room temperature before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. Water triggers hydrolytic degradation of the chloropyrimidine and accelerates sulfinic acid decomposition.

  • Transfer: Use static-free, non-metallic spatulas. Weigh the material directly into a pre-tared, Argon-flushed reaction flask.

  • Solubilization: Immediately dissolve the powder in a degassed solvent (e.g., anhydrous DMF or aqueous dioxane, depending on your downstream S_NAr coupling conditions) [1].

  • Sealing: Cap the reaction flask with a septum and maintain a positive pressure of Argon throughout the reaction.

Emergency Response & Spill Decontamination

In the event of a breach, immediate and chemically logical action is required:

  • Containment: Do NOT use water directly on the neat powder, as this generates a localized, highly concentrated acidic micro-environment. Instead, cover the spill with a dry, inert absorbent like sand or vermiculite [3].

  • Neutralization: Carefully sweep the absorbed mixture using non-sparking tools. Wipe the contaminated surface with a dilute, weak alkaline solution (e.g., 5% aqueous sodium bicarbonate).

    • Causality: The bicarbonate safely neutralizes residual sulfinic acid without generating the excessive exothermic heat that a strong base (like NaOH) would cause.

Disposal & Environmental Logistics

The presence of chlorine, nitrogen, and sulfur in the molecular backbone strictly dictates the disposal route. Improper disposal can lead to severe environmental toxicity.

  • Waste Segregation: Collect all solid waste, reaction byproducts, and contaminated PPE in a dedicated, clearly labeled "Halogenated / Sulfur-Containing Organic Waste" container.

  • Destruction Method: The material must be disposed of via a licensed hazardous waste contractor using a chemical incinerator equipped with an afterburner and an alkaline scrubber [3].

    • Causality: Thermal destruction of this compound generates highly toxic NOₓ, SOₓ, and HCl gases. The alkaline scrubber is an absolute requirement to neutralize these acidic effluents before they can be released into the atmosphere.

Workflow P Don PPE (Nitrile, Goggles) H Fume Hood (Argon Purge) P->H W Weigh & Transfer H->W R Reaction / Solubilization W->R D Incineration (w/ Scrubber) W->D Solid Waste R->D Liquid Byproducts

Operational workflow from PPE donning to final environmental disposal.

References

  • Title: MATERIAL SAFETY DATA SHEETS: Sulfinic Acid Impurities & PPE Standards Source: Cleanchem Laboratories URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.